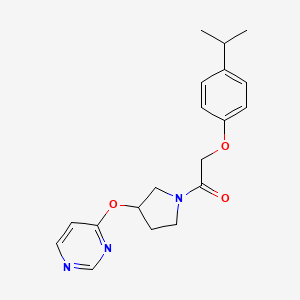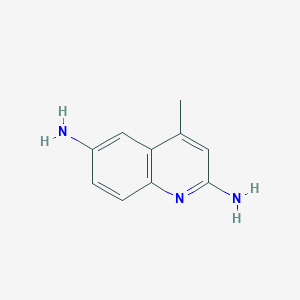
4-甲基喹啉-2,6-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylquinoline-2,6-Diamine is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are characterized by a benzene ring fused to a pyridine ring The presence of two amino groups at positions 2 and 6, along with a methyl group at position 4, makes 4-Methylquinoline-2,6-Diamine a unique derivative of quinoline
科学研究应用
4-Methylquinoline-2,6-Diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: In material science, 4-Methylquinoline-2,6-Diamine is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
作用机制
Biochemical Pathways
Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 4-Methylquinoline-2,6-Diamine is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are not currently available .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinoline-2,6-Diamine can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. In this method, aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline.
Another method involves the Friedländer synthesis, where aniline reacts with an aldehyde or ketone to form quinoline derivatives. The specific introduction of amino and methyl groups can be tailored through the choice of starting materials and reaction conditions .
Industrial Production Methods
Industrial production of 4-Methylquinoline-2,6-Diamine typically involves large-scale application of the aforementioned synthetic routes. The Skraup synthesis is favored due to its high yield and scalability. The reaction conditions are optimized to ensure the efficient introduction of functional groups, and purification steps are employed to isolate the desired compound .
化学反应分析
Types of Reactions
4-Methylquinoline-2,6-Diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine in nitrobenzene.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: 4-Bromoquinoline derivatives.
相似化合物的比较
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity, particularly in drugs like chloroquine.
2,6-Diaminoquinoline: Studied for its potential antimicrobial properties.
4-Methylquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
4-Methylquinoline-2,6-Diamine is unique due to the combination of its functional groups. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential applications. This structural uniqueness allows for diverse chemical modifications and the exploration of new biological activities.
属性
IUPAC Name |
4-methylquinoline-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBVOMPQYBAQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2382463.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)
![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)
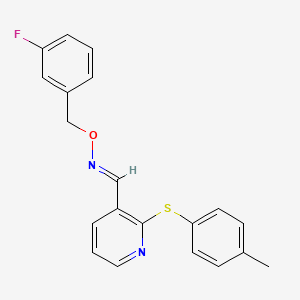
![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)
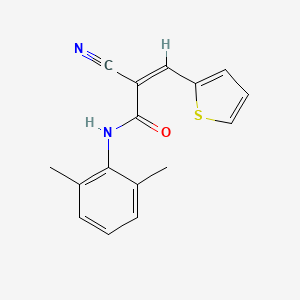


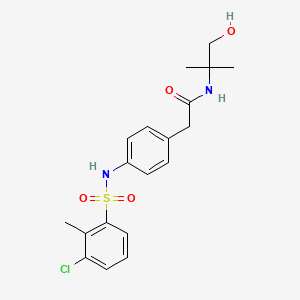

![2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2382482.png)
